![molecular formula C17H23NO3 B4629645 methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate involves the exploration of various pharmacophoric groups, including arylcycloalkylamines such as phenyl piperidines and piperazines, along with their arylalkyl substituents. These groups are crucial in enhancing the potency and selectivity of the binding affinity at D2-like receptors, which is a common target for antipsychotic agents (Sikazwe et al., 2009). Additionally, synthetic pathways have been developed for the creation of 1,4-dihydropyridine derivatives, showcasing the versatility and pharmacological potential of compounds within this class, due to their diverse biological activities (Lago et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,4-dihydropyridines, has been extensively studied for its significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis conditions and biological tests for these derivatives have been explored to highlight the importance of the molecular structure in determining the compound's activity (Lago et al., 2023).
Chemical Reactions and Properties
Compounds within the scope of methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate exhibit diverse chemical reactions, primarily due to the presence of arylalkyl substituents and pharmacophoric groups. These reactions contribute to the selectivity and potency of the synthesized agents at D2-like receptors, essential for their antipsychotic properties (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties of compounds related to methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate, such as 1,4-dihydropyridines, have been a focus of research due to their pharmacological potential. These compounds' ease of synthesis and diverse biological activities underscore the importance of understanding their physical properties to optimize their use in drug development and discovery processes (Lago et al., 2023).
Chemical Properties Analysis
The chemical properties of these compounds are integral to their biological activity and pharmacological profile. The interaction of arylalkyl substituents with pharmacophoric groups plays a crucial role in determining the binding affinity, selectivity, and potency of these compounds at D2-like receptors, highlighting the importance of chemical properties in the development of antipsychotic agents (Sikazwe et al., 2009).
Scientific Research Applications
Neuroprotective Properties
One compound closely related to the chemical structure , identified as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound demonstrated significant neuroprotective qualities in cultured hippocampal neurons from glutamate toxicity, suggesting its potential as a neuroprotective agent without the psychomotor stimulant effects commonly associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).
Material Science Applications
Research on the fluorescence spectra of 1-phenyl-4-(4-cyano-1-naphthylmethylene)piperidine during the polymerization of methylmethacrylate (MMA) revealed significant insights into the material's properties. The study observed a large hypsochromic shift in fluorescence, indicating changes in molecular mobility as the MMA polymerizes into poly(methylmethacrylate) (PMMA), which could have implications for understanding the mechanical properties of these materials (Ramesdonk et al., 1987).
Synthetic Methodologies
Another study presented the synthesis and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showcasing a compound created via a one-pot three-component reaction. The crystal and molecular structure analysis demonstrated the presence of H-bonded dimers and highlighted the significance of C-H...π and C-H...O interactions, providing a foundation for further synthetic chemical research (Khan et al., 2013).
properties
IUPAC Name |
methyl 1-[3-(4-methylphenyl)propanoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-3-5-14(6-4-13)7-8-16(19)18-11-9-15(10-12-18)17(20)21-2/h3-6,15H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFMTFLWLXROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[3-(4-methylphenyl)propanoyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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